molecular formula C12H12Cl2O3 B14470264 Ethenyl 4-(2,4-dichlorophenoxy)butanoate CAS No. 66099-72-7

Ethenyl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B14470264
CAS No.: 66099-72-7
M. Wt: 275.12 g/mol
InChI Key: VMPYKVBCTQPDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenyl 4-(2,4-dichlorophenoxy)butanoate is an organic compound that belongs to the class of phenoxybutanoates It is characterized by the presence of a vinyl group (ethenyl) attached to a butanoate moiety, which is further substituted with a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl 4-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with vinyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as column chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethenyl 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,4-dichlorophenoxy)butanoic acid or its aldehyde derivative.

    Reduction: Formation of 4-(2,4-dichlorophenoxy)butanol.

    Substitution: Formation of substituted phenoxybutanoates.

Scientific Research Applications

Ethenyl 4-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethenyl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl 4-(2,4-dichlorophenoxy)butanoate
  • Ethyl 4-(2,4-dichlorophenoxy)butanoate

Uniqueness

Ethenyl 4-(2,4-dichlorophenoxy)butanoate is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The vinyl group allows for additional functionalization and modification, making it a versatile compound in various chemical and biological contexts.

Properties

CAS No.

66099-72-7

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

ethenyl 4-(2,4-dichlorophenoxy)butanoate

InChI

InChI=1S/C12H12Cl2O3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h2,5-6,8H,1,3-4,7H2

InChI Key

VMPYKVBCTQPDLM-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.